N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-12(9-4-2-1-3-5-9)16-11-10-6-7-18-13(10)15-8-14-11/h1-8H,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEUQLUWNQQUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Thieno 2,3 D Pyrimidin 4 Yl Benzamide Derivatives
Established Synthetic Routes for the Thieno[2,3-d]pyrimidine (B153573) Core
The construction of the bicyclic thieno[2,3-d]pyrimidine system is a cornerstone of synthesizing the target benzamide (B126) derivatives. The predominant strategy involves the initial formation of a substituted thiophene (B33073) ring, which is then annulated to form the pyrimidine (B1678525) portion. nih.govnih.gov
Gewald Reaction-Based Approaches for Thiophene Ring Formation
The Gewald reaction is a powerful and widely utilized one-pot multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. nih.gov This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as ethyl cyanoacetate (B8463686) or malononitrile) in the presence of elemental sulfur and a basic catalyst, commonly a secondary amine like morpholine (B109124) or piperidine (B6355638). nih.gov The resulting 2-aminothiophene-3-carboxylate or 3-carbonitrile esters are versatile intermediates for the subsequent pyrimidine ring formation. nih.govnih.gov The use of microwave irradiation has been shown to improve reaction times and yields compared to conventional heating methods.
Table 1: Typical Reactants in the Gewald Reaction for 2-Aminothiophene Synthesis
| Component | Role | Common Examples |
| Carbonyl Compound | Provides C4 and C5 of the thiophene ring | Cyclohexanone, Ethyl acetoacetate |
| Active Methylene Nitrile | Provides C3 and the C2-amino group | Ethyl cyanoacetate, Malononitrile |
| Elemental Sulfur | Sulfur source for the thiophene ring | S₈ |
| Basic Catalyst | Promotes condensation | Morpholine, Piperidine, DIPEA |
Cyclization Reactions Involving 2-Aminothiophenes and One-Carbon Sources
Once the 2-aminothiophene intermediate is obtained, the pyrimidine ring is typically constructed through cyclization with a one-carbon electrophile. This is a common and efficient method for forming the thieno[2,3-d]pyrimidin-4(3H)-one core. mdpi.com
A frequently employed method is the reaction of a 2-aminothiophene-3-carboxamide (B79593) or carboxylate with formamide (B127407) under reflux conditions. mdpi.com The formamide serves as both the reagent and, in some cases, the solvent, providing the necessary carbon atom to close the pyrimidine ring. mdpi.com Alternatively, reacting the 2-aminothiophene-3-carbonitrile (B183302) with formic acid can also yield the thieno[2,3-d]pyrimidin-4(3H)-one, where the nitrile is first hydrolyzed to the amide, which then cyclizes. mdpi.com Another important one-carbon source is triethyl orthoformate, which reacts with the 2-aminothiophene derivative, often in the presence of acetic anhydride (B1165640) or followed by treatment with an amine like hydrazine, to yield the cyclized product. researchgate.net
Table 2: Common One-Carbon Sources for Pyrimidine Ring Cyclization
| Reagent | Starting Material | Product | Reference |
| Formamide | 2-Amino-3-ethoxycarbonylthiophene | Thieno[2,3-d]pyrimidin-4(3H)-one | mdpi.com |
| Formic Acid | 2-Amino-3-cyanothiophene | Thieno[2,3-d]pyrimidin-4(3H)-one | mdpi.com |
| Triethyl Orthoformate | 2-Amino-3-cyanothiophene | Ethyl N-(2-cyano-thieno[2,3-b]pyridin-3-yl)formimidate | mdpi.com |
Multi-Step Organic Synthesis Strategies for Complex Thienopyrimidine Structures
The synthesis of functionalized thieno[2,3-d]pyrimidines, suitable for coupling with a benzamide moiety, often follows a reliable multi-step sequence. This strategy provides a versatile platform for introducing diversity at various positions of the heterocyclic core.
Thiophene Formation : The process typically begins with the synthesis of a 2-aminothiophene-3-carboxylate ester via the Gewald reaction as previously described. nih.gov
Pyrimidine Annulation : The resulting thiophene is cyclized to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one using reagents like formamide. mdpi.com
Activation at C4 : The crucial step for introducing the N-benzamide group is the activation of the C4 position. This is most commonly achieved by chlorination of the thieno[2,3-d]pyrimidin-4(3H)-one using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine like N,N-dimethylaniline. nih.govmdpi.com This reaction yields the highly reactive 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate.
This 4-chloro derivative is a key building block, as the chlorine atom is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of the amine portion of the final benzamide target. mdpi.com
Functionalization Strategies at the Benzamide Moiety
With the activated 4-chlorothieno[2,3-d]pyrimidine in hand, the focus shifts to constructing and modifying the benzamide portion of the molecule. This is typically achieved through nucleophilic substitution to form the critical C4-N bond, followed by amide bond formation.
Nucleophilic Substitution Reactions on the Benzamide Linker
The primary method for linking the thienopyrimidine core to the benzamide precursor is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 4-chloro group by a nucleophile. mdpi.com
In a typical synthesis, the 4-chlorothieno[2,3-d]pyrimidine is reacted with an aminobenzamide or a related precursor. For instance, to create a molecule with a piperidine or piperazine (B1678402) linker, the 4-chloro intermediate can be reacted with a Boc-protected aminoethylpiperidine or piperazine. acs.org The nucleophilic secondary amine of the piperazine displaces the chloride, forming the C-N bond and establishing the linker. The Boc-protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine, which is then ready for the amide coupling step. acs.org This strategy allows for the modular assembly of the core, linker, and benzamide components.
Amide Coupling and Linker Optimization Strategies
The final and critical step in the synthesis of N-{thieno[2,3-d]pyrimidin-4-yl}benzamide derivatives is the formation of the amide bond. Modern peptide coupling reagents are frequently employed for this transformation, ensuring high yields and minimizing side reactions. organic-chemistry.org
Following the SNAr reaction and deprotection as described above, the resulting amine-functionalized thienopyrimidine is coupled with a desired benzoic acid derivative. acs.org Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), are highly effective for this purpose. acs.org This method is robust and allows for the coupling of a wide variety of substituted benzoic acids, enabling extensive structure-activity relationship (SAR) studies on the benzamide moiety. acs.org
Another strategy involves reacting a 2-aminothiophene derivative with benzoyl isothiocyanate. This forms an N-carbamoyl benzamide intermediate, which can then undergo cyclization and further transformations to yield the final thienopyrimidine-based benzamide structure. researchgate.net
Table 3: Selected Reagents for Amide Bond Formation
| Coupling Reagent | Base (if applicable) | Description | Reference |
| HATU | DIEA | Highly efficient for coupling amines and carboxylic acids. | acs.org |
| T3P | Pyridine | Mild conditions, low epimerization, and water-soluble byproducts. | organic-chemistry.org |
| Benzoyl Isothiocyanate | N/A | Reacts with amines to form thiourea (B124793) linkage, a precursor to amides. | researchgate.net |
Derivatization Approaches for the Thienopyrimidine Core
The thieno[2,3-d]pyrimidine scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. Strategic derivatization of both the pyrimidine and thiophene rings is crucial for tuning the molecule's properties.
Substitution Patterns on the Pyrimidine Ring
The pyrimidine ring, particularly at the C4 position, is a primary site for derivatization. A common and effective strategy involves the conversion of a 4-oxo group into a more reactive intermediate. The synthesis often begins with a thieno[2,3-d]pyrimidin-4(3H)-one, which is then chlorinated. nih.gov
Heating the thieno[2,3-d]pyrimidin-4-one with a chlorinating agent like phosphoryl chloride (POCl₃) effectively replaces the oxo group with a chlorine atom, yielding a 4-chlorothieno[2,3-d]pyrimidine intermediate. nih.govnih.gov This chloro-derivative is highly susceptible to nucleophilic substitution, providing a versatile entry point for introducing a wide array of functional groups.
The reaction of 4-chlorothieno[2,3-d]pyrimidines with various primary and secondary amines is a widely used method to synthesize 4-amino-substituted derivatives. nih.govnih.govnih.gov This nucleophilic substitution reaction is typically carried out in a suitable solvent, sometimes with the addition of a base like triethylamine (B128534) (TEA) to scavenge the HCl byproduct. nih.gov Amines such as N-methylpiperazine, morpholine, and N-phenylpiperazine have been successfully introduced at the C4 position using this method. nih.govnih.gov This approach allows for the incorporation of diverse side chains, which is a key strategy in medicinal chemistry. nih.gov
Modifications and Substitutions on the Thiophene Annulus
The thiophene ring, or annulus, of the thieno[2,3-d]pyrimidine core can also be modified, although this is sometimes accomplished during the initial construction of the ring system. The Gewald reaction is a cornerstone for synthesizing the initial 2-aminothiophene precursor, and the choice of starting materials for this reaction dictates the substitution pattern on the thiophene ring. nih.govresearchgate.net
For existing thieno[2,3-d]pyrimidine systems, electrophilic substitution reactions can be employed. For instance, studies on 5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine-4-ones have shown that the methyl group at the C5 position can undergo an aromatic ipso-substitution with a nitro group when treated with a nitrating mixture. journalcsij.com The outcome of such reactions can depend on other substituents present on the molecule; for example, the presence of a substituent at the N3 position can lead to the oxidation of the C5-methyl group to a carboxylic acid instead of nitration. journalcsij.com
Advanced Synthetic Methodologies and Chemo-selectivity Considerations
The construction of the thieno[2,3-d]pyrimidine core can be achieved through various synthetic routes, often starting from either a pre-formed thiophene or a pyrimidine ring. researchgate.netscielo.br One prominent method begins with the synthesis of a substituted 2-aminothiophene-3-carbonitrile via the Gewald reaction, which is then cyclized with reagents like aryl nitriles in the presence of a base to form the fused pyrimidine ring. researchgate.net
More complex, multi-step sequences have been developed for specific targets. These can include a Dieckmann-type cyclization to build a fused carbocyclic ring onto the thiophene moiety before the pyrimidine ring is formed. researchgate.net Another advanced method is the Dimroth rearrangement, which can be used to synthesize N-substituted thieno[2,3-d]pyrimidin-4-amines. scielo.br
Chemo-selectivity is a critical consideration in the synthesis of these derivatives. For example, in molecules containing multiple reactive sites, such as 2-thioxo-thieno[2,3-d]pyrimidin-4-ones, alkylation can be directed specifically to the sulfur atom. By converting the thione into its sodium salt, subsequent reaction with an alkyl halide proceeds with high selectivity for the sulfur, yielding 2-(alkylthio) derivatives. bibliomed.org Similarly, when synthesizing 4-amino derivatives from 2,4-dichlorothieno[2,3-d]pyrimidine, the greater reactivity of the C4-chloro group allows for selective substitution by controlling reaction conditions. ijacskros.com
Spectroscopic Characterization Techniques for this compound Derivatives
The structural elucidation of this compound derivatives relies heavily on modern spectroscopic techniques. NMR and IR spectroscopy are indispensable tools for confirming the identity and purity of these compounds. nih.govnih.govresearchgate.netjournalcsij.comresearchgate.netscielo.brresearchgate.netnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework of thieno[2,3-d]pyrimidine derivatives. nih.govnih.govresearchgate.netjournalcsij.comresearchgate.netresearchgate.netnih.govresearchgate.net The chemical shifts of protons and carbons are highly sensitive to their electronic environment, allowing for precise structural assignments.
In ¹H NMR spectra, the proton on the pyrimidine ring (C2-H) typically appears as a singlet in the downfield region, often between δ 8.0 and 8.5 ppm. nih.govmdpi.com Protons of substituents on the thiophene and pyrimidine rings have characteristic chemical shifts. For example, the NH proton of an amine or amide substituent often appears as a broad singlet that is exchangeable with D₂O. nih.gov
¹³C NMR spectra are equally informative. The carbonyl carbon of the benzamide group is typically observed at a downfield chemical shift, around δ 165 ppm. nih.gov The carbons of the heterocyclic core resonate at distinct positions, for instance, C4 of the pyrimidine ring can appear around δ 157-163 ppm depending on its substitution. nih.govmdpi.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Thieno[2,3-d]pyrimidine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| N'-(5,6,7,8-tetrahydrobenzo journalcsij.commdpi.comthieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 1.72–2.98 (m, 8H, cyclohexane), 4.00 (s, 1H, NH), 4.50 (s, 2H, CH₂), 7.49 (s, 1H, CH pyrimidine), 12.00 (s, NH) | 24.34, 24.54, 25.00, 47.23, 117.11, 127.60, 137.24, 145.31, 154.45, 163.02, 165.30, 166.24 | nih.gov |
| N-(o-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d] pyrimidin-4-amine | 8.48 (s, 1H), 7.89 (d, 1H), 7.29 (t, 2H), 7.16 (t, 2H), 6.82 (s, 1H), 4.90 (t, 2H), 4.13 (t, 2H), 3.13-3.17 (m, 2H), 2.33 (s, 3H) | 166.4, 154.6, 152.2, 131.1, 124.4, 118.6, 118.5, 118.4, 117.0, 116.8, 116.2, 111.4, 111.1, 64.7, 63.8, 25.8 | scielo.br |
| N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo journalcsij.commdpi.comthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide | 12.61 (s, 1H, NH), 8.37 (s, 1H, pyrimidine-H), 8.34–7.94 (m, 4H, Ar-H), 5.29 (s, 2H, NCH₂), 2.90–2.74 (m, 4H), 1.82–1.78 (m, 4H) | 162.26, 157.28, 148.35, 141.94, 140.23, 137.21, 137.04, 133.85, 131.28, 124.33, 123.90, 122.09, 40.43, 25.74, 25.01, 22.85, 22.20 | mdpi.com |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.govnih.govresearchgate.netjournalcsij.comresearchgate.netresearchgate.netnih.govresearchgate.net The this compound structure and its derivatives exhibit several characteristic absorption bands.
The N-H stretching vibration of the amide or amine groups typically appears in the region of 3100-3400 cm⁻¹. elmergib.edu.lyekb.eg The carbonyl (C=O) stretching vibration of the amide group is a strong and sharp band, usually found between 1650 and 1680 cm⁻¹. mdpi.comekb.eg The stretching vibrations of the C=N and C=C bonds within the aromatic heterocyclic system are observed in the 1550-1620 cm⁻¹ range. mdpi.comelmergib.edu.ly
Table 2: Key Infrared (IR) Absorption Bands for Thieno[2,3-d]pyrimidine Derivatives
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Amine/Amide (N-H) | Stretching | 3100 - 3400 | elmergib.edu.lyekb.eg |
| Carbonyl (C=O) | Stretching | 1650 - 1680 | mdpi.comekb.egmdpi.com |
| Aromatic C=C / C=N | Stretching | 1550 - 1620 | mdpi.commdpi.com |
| Azido (N₃) | Stretching | ~2133 | ekb.eg |
| Thioamide (C=S) | Stretching | ~1246 | ekb.eg |
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for the characterization of this compound derivatives, providing essential information about their molecular weight and elemental composition. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for these compounds.
In the analysis of various thieno[2,3-d]pyrimidine derivatives, the molecular ion peak (M⁺) is often a prominent feature in the mass spectrum, confirming the molecular weight of the synthesized compound. For instance, the mass spectrum of a synthesized 2-thioxo analog of a cyclized thienotriazolopyrimidine displayed a clear molecular ion peak at m/z 262, corresponding to its molecular weight. nih.gov Similarly, for other derivatives, the base peak in the mass spectrum was observed to be coincident with the calculated molecular weight, which strongly supports the proposed chemical structure. researchgate.net
Electrospray ionization (ESI-MS) is frequently used for the analysis of polar derivatives. For example, the ESI-MS data for N⁴-phenyl thieno[2,3-d]pyrimidine-2,4-diamine (B178192) showed a protonated molecular ion peak [M+H]⁺ at m/z 243, confirming its identity. ijacskros.com In another study, the mass spectrum of 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one revealed a molecular ion peak (M⁺) at m/z 398 with 100% relative intensity, alongside [M+1] and [M-1] peaks at m/z 399 and 397, respectively. mdpi.com
Predicted mass spectrometry data, including collision cross-section (CCS) values, can also be calculated to aid in structural confirmation. These predictions provide theoretical m/z values for various adducts that might form during analysis.
Table 1: Mass Spectrometry Data for Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Ionization Method | Observed m/z | Ion Type | Reference |
|---|---|---|---|---|
| 2-thioxo analog of cyclized thienotriazolopyrimidine | MS | 262 | [M]⁺ | nih.gov |
| N⁴-phenyl thieno[2,3-d]pyrimidine-2,4-diamine | ESI-MS | 243 | [M+H]⁺ | ijacskros.com |
| 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | MS | 398 | [M]⁺ | mdpi.com |
| 1-benzyl-3-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione | Predicted | 369.16313 | [M+H]⁺ | uni.lu |
X-ray Crystallography for Absolute Structure Elucidation
The successful synthesis of novel derivatives is often unequivocally confirmed by obtaining suitable single crystals for X-ray analysis. For example, the structure of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo uni.lunih.govthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide was confirmed through single-crystal X-ray diffraction. mdpi.com The analysis revealed that the compound crystallizes in the triclinic crystal system with a P-1 space group. mdpi.com The detailed crystallographic data obtained from such analyses are crucial for understanding the molecule's spatial arrangement and intermolecular interactions. mdpi.com
X-ray crystallography is also instrumental in studying the binding modes of thieno[2,3-d]pyrimidine derivatives with biological targets. For instance, the crystal structure of the inhibitor PI-103, which features a thieno[2,3-d]pyrimidine core, in complex with the PI3Kα enzyme (PDB: 4L23) has been elucidated. nih.gov This structural information revealed that the inhibitor adopts a flat conformation within the binding site and forms key hydrogen bonds with specific amino acid residues, such as Val851. nih.gov
Table 2: Crystallographic Data for a Thieno[2,3-d]pyrimidine Derivative
| Parameter | N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo uni.lunih.govthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide mdpi.com |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.5257 (2) |
| b (Å) | 10.9956 (5) |
| c (Å) | 15.4836 (6) |
| **α (°) ** | 95.881 (3) |
| **β (°) ** | 100.164 (3) |
| **γ (°) ** | 92.139 (3) |
| **Volume (ų) ** | 919.65 (7) |
| Z | 2 |
Structure Activity Relationship Sar Studies of N Thieno 2,3 D Pyrimidin 4 Yl Benzamide Derivatives
Impact of Substituent Variations on Biological Activity.nih.govnih.gov
The biological activity of N-{thieno[2,3-d]pyrimidin-4-yl}benzamide derivatives is highly sensitive to the nature and position of substituents on both the benzamide (B126) and thienopyrimidine rings. SAR studies have been instrumental in elucidating the key structural features required for potency and selectivity against various molecular targets.
Substituent Effects on the Benzamide Phenyl Ring
The benzamide phenyl ring of this compound derivatives serves as a critical interaction domain with target proteins, and its substitution pattern significantly modulates biological activity. Research into related thienopyrimidine scaffolds has shown that the para-position of the phenyl ring is particularly amenable to the introduction of a diverse array of functional groups, spanning a range of sizes and physicochemical properties. researchgate.net This suggests that this part of the molecule likely extends out of the primary binding pocket and into a more solvent-exposed area, allowing for greater structural flexibility without compromising binding affinity. researchgate.net
In a series of benzamide derivatives designed as PARP-1 inhibitors, modifications to the benzamidophenyl moiety were explored. nih.gov For instance, compound 13f , which incorporates a specific substitution pattern on the benzamide ring, demonstrated potent anticancer activity against HCT116 and DLD-1 cells with IC50 values of 0.30 μM and 2.83 μM, respectively. nih.gov This compound also exhibited a remarkable inhibitory effect on PARP-1 with an IC50 of 0.25 nM. nih.gov Molecular docking studies indicated that these benzamide derivatives form multiple hydrogen bond interactions within the catalytic pocket of PARP-1. nih.gov
| Compound/Derivative | Target | Activity (IC50) | Source |
| 13f (a benzamide derivative) | PARP-1 | 0.25 nM | nih.gov |
| 13f (a benzamide derivative) | HCT116 cells | 0.30 μM | nih.gov |
| 13f (a benzamide derivative) | DLD-1 cells | 2.83 μM | nih.gov |
| N′-(benzoyloxy)benzamide | Tyrosinase | 2.5 μM | vjs.ac.vn |
| N′-phenylbenzohydrazide | Tyrosinase | 10.5 μM | vjs.ac.vn |
Modifications to the Thienopyrimidine Core
The thienopyrimidine core is a versatile scaffold that allows for substitutions at multiple positions, each influencing the compound's biological profile. nih.gov For example, in a study of thieno[3,2-d]pyrimidine (B1254671) derivatives, variations at the R2 position showed that replacing an ethyl carboxylate with carboxamide groups resulted in similar potency. nih.gov
In the context of thieno[2,3-d]pyrimidines designed as atypical protein kinase C (aPKC) inhibitors, medicinal chemistry efforts have focused on expanding the SAR to improve enzyme potency and selectivity. nih.gov Starting with a lead compound, a series of analogues were synthesized and tested against aPKCζ. One such analogue, compound 7l , demonstrated inhibitory activity against PKCζ with an IC50 of 1.64 μM and against PKCι with an IC50 of 4.08 μM in radiometric kinase assays. nih.gov
Further SAR studies on the thienopyrimidine core have been conducted in the context of developing dual PI3K/mTOR inhibitors for cancer treatment. researchgate.net The dysregulation of the PI3K-Akt-mTOR pathway is a key driver in many cancers, making dual inhibitors of PI3K and mTOR attractive therapeutic candidates. researchgate.net The thienopyrimidine scaffold has proven to be a suitable starting point for the design of such dual inhibitors. researchgate.net
Research on 2-pyridyl thieno[3,2-d]pyrimidine derivatives as inhibitors of Mycobacterium ulcerans highlighted the importance of the thienopyrimidine core. biorxiv.org While substitutions on the pyridyl moiety were critical, the study also noted that the thienopyrimidine core could potentially be replaced by a quinazoline (B50416) scaffold while maintaining activity, indicating some flexibility in the core structure. biorxiv.org
| Compound | Target | Activity (IC50) | Source |
| 7l (a thieno[2,3-d]pyrimidine (B153573) analogue) | PKCζ | 1.64 μM | nih.gov |
| 7l (a thieno[2,3-d]pyrimidine analogue) | PKCι | 4.08 μM | nih.gov |
Role of Inter-Ring Linker Characteristics
In a related structure, 4-anilino-3-nitro-N-phenyl-benzamide, the dihedral angles between the anilino and benzamide rings with the central nitro-substituted benzene (B151609) ring were found to be 10.66° and 50.39°, respectively. nih.gov This molecule also features an intramolecular N-H···O hydrogen bond that forms a stable six-membered ring, which helps to lock the conformation. nih.gov Such intramolecular interactions within the linker region can pre-organize the molecule into a bioactive conformation, enhancing its affinity for the target.
Quantitative Structure-Activity Relationship (QSAR) Analysis in Thienopyrimidine-Benzamide Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that has been effectively employed to understand the relationship between the chemical structure of thienopyrimidine-benzamide derivatives and their biological activity. nih.gov These models provide mathematical equations that can predict the activity of novel compounds, thereby guiding the design of more potent and selective molecules. nih.govresearchgate.net
In a study of furopyrimidine and thienopyrimidine derivatives as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, QSAR models were developed using multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov The performance of these models was evaluated using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). The ANN model showed superior predictive ability with an R² of 0.998, compared to the MLR model's R² of 0.889. nih.gov The descriptors identified as important in these models included those related to the 3D structure and electronic properties of the molecules. nih.gov
Another QSAR study on thienopyrimidines as potential antimicrobial agents revealed that physicochemical properties such as lipophilicity, electronic distribution, and steric effects significantly influenced their antibacterial efficacy. benthamscience.com By identifying the key molecular descriptors that correlate with activity, these QSAR models can be used to guide the synthesis of new derivatives with enhanced antimicrobial properties. benthamscience.com
For a series of aminophenyl benzamide derivatives, a 3D-QSAR model was developed that highlighted the crucial role of hydrophobic character for inhibitory activity against histone deacetylase (HDAC). nih.gov The model, which had a high correlation coefficient (r² = 0.99) and predictive power (q² = 0.85), suggested that the inclusion of hydrophobic substituents would enhance HDAC inhibition. nih.gov Additionally, hydrogen bond donating groups were found to positively contribute to activity, while electron-withdrawing groups had a negative influence. nih.gov
Fragment-Based Drug Design (FBDD) Approaches in Thienopyrimidine Research
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery, and it has been successfully applied to the development of thienopyrimidine derivatives. nih.gov FBDD begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.govnih.gov These fragment hits then serve as starting points for the design of more potent lead compounds through strategies like fragment growing, linking, or merging. nih.gov
An example of FBDD in thienopyrimidine research is the design of novel GSK-3β inhibitors using a fragment merging approach. researchgate.net In this study, the thienopyrimidine core was combined with other fragments known to interact with the ATP binding site of GSK-3β. This strategy led to the synthesis of new urea/acetyl hydrazide clubbed thienopyrimidine derivatives with improved inhibitory activity. researchgate.net The design process was guided by the structural information of the active site of GSK-3β, ensuring that the merged molecules would have favorable interactions. researchgate.net
The general principles of FBDD emphasize the use of small, structurally diverse fragment libraries to efficiently sample chemical space. nih.govyoutube.com A typical fragment library may contain 2,000 to 3,000 compounds, which is significantly smaller than the large libraries used in traditional high-throughput screening (HTS). youtube.com This makes FBDD a more accessible approach for academic labs and smaller biotech companies. youtube.com The success of FBDD is exemplified by the number of marketed drugs that have originated from this approach, including vemurafenib (B611658) and venetoclax. nih.gov The application of FBDD to thienopyrimidine research holds significant promise for the discovery of novel therapeutics targeting a wide range of diseases.
Molecular Mechanisms and Biological Targeting of N Thieno 2,3 D Pyrimidin 4 Yl Benzamide Derivatives
Kinase Inhibition Profiles
Derivatives of the N-{thieno[2,3-d]pyrimidin-4-yl}benzamide scaffold have been extensively explored for their capacity to inhibit a variety of protein kinase enzymes. scite.ai The thienopyrimidine core structure is a bioisostere of purine (B94841), a key component of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of numerous kinases. scite.ai Modifications at various positions of the thieno[2,3-d]pyrimidine (B153573) ring system have led to the development of compounds with potent inhibitory activity against several important kinase targets. scite.ai
Phosphoinositide 3-Kinase (PI3K) Inhibition and Isoform Selectivity
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. researchgate.net A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against Class I PI3K isoforms. researchgate.net
In enzymatic assays, these compounds were tested for their ability to inhibit PI3Kα, PI3Kβ, and PI3Kγ. The results indicated that the substitution pattern on the 2-aryl ring significantly influences both potency and isoform selectivity. For instance, compounds featuring a 3-hydroxy or 4-hydroxy group on the phenyl ring displayed significant inhibitory activity against the PI3Kα isoform. Notably, compound IIIa , with a 3-hydroxy-4-methoxyphenyl substituent, demonstrated an 87% inhibition of PI3Kα at a concentration of 10 μM. Other derivatives showed moderate activity against the β and γ isoforms, highlighting the potential for developing isoform-selective inhibitors based on this scaffold. researchgate.net
Table 1: PI3K Isoform Inhibition by Select Thieno[2,3-d]pyrimidine Derivatives
| Compound | Substituent (2-aryl) | % Inhibition at 10 µM (PI3Kα) | % Inhibition at 10 µM (PI3Kβ) | % Inhibition at 10 µM (PI3Kγ) |
|---|---|---|---|---|
| IIIa | 3-hydroxy-4-methoxyphenyl | 87% | - | - |
| IIIb | 4-hydroxyphenyl | 82% | - | - |
| VIc | 3-hydroxyphenyl | 81% | 50% | - |
| IIIk | 3,4-dimethoxyphenyl | - | - | 48% |
Data sourced from a study on morpholine-based thieno[2,3-d]pyrimidine derivatives. The study screened compounds against PI3K isoforms α, β, and γ. researchgate.net
Fms-like Tyrosine Kinase 3 (FLT3) Inhibition
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common in acute myeloid leukemia (AML), making it a key therapeutic target. thieme-connect.de A series of thieno[2,3-d]pyrimidine derivatives with modifications at the 6-position have been developed as potent FLT3 inhibitors. thieme-connect.de
Structure-activity relationship (SAR) studies led to the identification of compound 16d , which incorporates a methyl group at the 5-position and a 4-(2-methylaminoethoxy)phenyl group at the 6-position. This compound exhibited significant inhibitory activity against FLT3 and demonstrated potent antiproliferative effects against leukemia cell lines, including the FLT3-ITD positive MV4-11 cell line. thieme-connect.de Further research has also identified other derivatives, such as compound 17a , as potent inhibitors of both wild-type and mutated FLT3 (D835Y), which is a common resistance mutation. thieme-connect.de
Table 2: FLT3 Inhibition by Select Thieno[2,3-d]pyrimidine Derivatives
| Compound | Key Structural Features | Target | Biological Activity |
|---|---|---|---|
| 16d | 5-methyl, 6-[4-(2-methylaminoethoxy)phenyl] | FLT3 | Good inhibitory and antiproliferative activity. thieme-connect.de |
| 17a | Substituents at C6 position | FLT3, FLT3 D835Y | Potent inhibition of FLT3-positive leukemic cell growth. thieme-connect.de |
Data from studies focused on developing thieno[2,3-d]pyrimidine-based FLT3 inhibitors for AML. thieme-connect.de
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a well-established target in cancer therapy. sci-hub.se Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. nih.gov The thieno[2,3-d]pyrimidine scaffold has been utilized to create potent EGFR inhibitors. sci-hub.senih.gov
One study reported a series of new thieno[2,3-d]pyrimidine derivatives, among which compound 7a was a significant inhibitor of both wild-type EGFR and the gatekeeper mutant EGFR T790M. sci-hub.se Another study identified compounds 21 and 25 as highly effective EGFR inhibitors, with IC₅₀ values in the nanomolar range, comparable to the established EGFR inhibitor Erlotinib. nih.gov These findings underscore the potential of this chemical class to overcome resistance to existing EGFR-targeted therapies. sci-hub.senih.gov
Table 3: EGFR Tyrosine Kinase Inhibition by Select Thieno[2,3-d]pyrimidine Derivatives
| Compound | IC₅₀ (µM) vs EGFR | Reference Compound | IC₅₀ (µM) of Reference |
|---|---|---|---|
| 7a | Significant inhibition of EGFR-WT and EGFR T790M | - | - |
| 21 | 0.077 | Erlotinib | 0.04 |
| 25 | 0.059 | Erlotinib | 0.04 |
Data compiled from studies on novel thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors. sci-hub.senih.gov
Rho-associated Kinase (ROCK) Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton, influencing cell shape, adhesion, and migration. Their inhibition is a therapeutic strategy for various diseases, including cancer metastasis. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were discovered as a new class of potent ROCK inhibitors. nih.gov
The most potent compound identified in this series was 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one). It demonstrated exceptional potency with IC₅₀ values in the low nanomolar range for both ROCK1 and ROCK2. In cellular assays, compound 8k effectively reduced the phosphorylation of downstream ROCK signaling proteins, confirming its mechanism of action. nih.gov
Table 4: ROCK Inhibition by a Lead Thieno[2,3-d]pyrimidin-4(3H)-one Derivative
| Compound | IC₅₀ vs ROCK1 (µM) | IC₅₀ vs ROCK2 (µM) |
|---|---|---|
| 8k | 0.004 | 0.001 |
Data from a study identifying a new class of thieno[2,3-d]pyrimidin-4(3H)-one based ROCK inhibitors. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their aberrant activity is a common feature of cancer. researchgate.net While many thieno[2,3-d]pyrimidine derivatives have been explored as CDK inhibitors, much of the focus has been on CDK4. However, selectivity studies have provided insights into CDK2 inhibition.
In a study focused on developing CDK4 inhibitors, a series of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues were evaluated. High-throughput screening identified compound 54 as a CDK4 inhibitor that also possessed moderate selectivity against CDK2. Further structure-activity relationship studies showed that modifying the scaffold, for example by replacing the thiophene (B33073) ring with alkyl or other heteroaryl groups, often led to a loss of selectivity against CDK2, indicating that the core thieno[2,3-d]pyrimidine structure is important for this specific targeting profile.
Histone Deacetylase (HDAC) Inhibition and Specificity
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. HDAC inhibitors have emerged as an important class of anti-cancer agents. The thieno[2,3-d]pyrimidine scaffold has been successfully incorporated into hydroxamic acid-based derivatives to create potent HDAC inhibitors. nih.govnih.gov
These compounds typically target the zinc-dependent Class I HDACs (HDAC1, 2, 3) and Class IIb (HDAC6). One study reported compound 10r , which displayed excellent inhibitory activity against HDAC1, HDAC3, and HDAC6 with IC₅₀ values in the nanomolar range. nih.gov Another study developed dual BRD4/HDAC inhibitors based on the same scaffold, with compound 17c being the most potent, inhibiting HDACs at nanomolar concentrations and increasing histone H3 acetylation levels in cells. nih.gov
Table 5: HDAC Inhibition by Select Thieno[2,3-d]pyrimidine-Based Derivatives
| Compound | IC₅₀ vs HDAC1 (nM) | IC₅₀ vs HDAC3 (nM) | IC₅₀ vs HDAC6 (nM) |
|---|---|---|---|
| 10r | 1.14 | 3.56 | 11.43 |
| 17c | Nanomolar activity | Nanomolar activity | Nanomolar activity |
Data sourced from studies on 4-anilinothieno[2,3-d]pyrimidine-based hydroxamic acids and dual BRD4-HDAC inhibitors. nih.govnih.gov
Other Protein Kinase Targets
Beyond the more commonly studied kinases, derivatives of the this compound scaffold have demonstrated inhibitory activity against other significant protein kinases, including Rho-associated kinases (ROCK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of ROCK inhibitors. nih.gov These kinases are key regulators of cellular morphology and migration. The most potent compound from this series, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (compound 8k), displayed exceptional inhibitory activity against both ROCK1 and ROCK2. nih.gov In vitro, this compound effectively reduced the phosphorylation of downstream signaling proteins, leading to changes in cell morphology and migration. nih.gov
Furthermore, the thieno[2,3-d]pyrimidine core is a key feature in a class of potent VEGFR-2 inhibitors. nih.govnih.gov VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Several 4-substituted thieno[2,3-d]pyrimidine derivatives showed potent enzymatic inhibition of VEGFR-2 in the low nanomolar range. nih.govresearchgate.net For instance, compounds 8b and 8e were identified as exceptionally potent inhibitors of VEGFR-2. researchgate.net Molecular modeling suggests these compounds bind effectively to the VEGFR-2 active site. nih.gov
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against Protein Kinases
| Compound | Target Kinase | IC₅₀ (µM) | Source |
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) | ROCK1 | 0.004 | nih.gov |
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) | ROCK2 | 0.001 | nih.gov |
| Compound 8b | VEGFR-2 | 0.005 | researchgate.net |
| Compound 8e | VEGFR-2 | 0.0039 | researchgate.net |
| Compound 17f | VEGFR-2 | Not specified, but potent | nih.gov |
Enzyme Modulation Beyond Kinases
The biological activity of this compound and its related structures extends to the modulation of several non-kinase enzymes that are crucial in various pathological processes.
Dihydrofolate Reductase (DHFR) Inhibition
Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids. nih.gov These compounds are designed as nonclassical lipophilic inhibitors that can selectively target tumor cells. nih.gov This selectivity is attributed to their ability to target folate receptors, which are often overexpressed in cancer cells. nih.govresearchgate.net Structural analysis indicates that key features of the thieno[2,3-d]pyrimidine scaffold, such as the nitrogen at position 1, an amino group at position 2, and the oxygen at position 4, are crucial for binding to the DHFR active site. nih.gov The sulfur atom of the thiophene ring can mimic the 4-amino group of methotrexate, a classical DHFR inhibitor. nih.gov Certain synthesized compounds exhibited potent growth-inhibitory activity against a majority of the 60 cell lines in the National Cancer Institute (NCI) panel. nih.govresearchgate.net
Sirtuin (SIRT1, SIRT2, SIRT3) Inhibition
A structurally related class of compounds, thieno[3,2-d]pyrimidine-6-carboxamides, has been identified as potent pan-inhibitors of sirtuins SIRT1, SIRT2, and SIRT3. nih.govresearchgate.net Sirtuins are NAD+-dependent deacetylases that are considered promising therapeutic targets for a range of disorders including metabolic, inflammatory, and neurodegenerative diseases. nih.govacs.org Using encoded library technology, researchers discovered derivatives with nanomolar potency. nih.govresearchgate.net Crystallographic studies of these inhibitors bound to the SIRT3 active site revealed that the carboxamide group occupies the nicotinamide (B372718) C-pocket, while other parts of the molecule extend into the substrate channel, providing a structural basis for their activity. nih.govacs.org The thieno[3,2-d]pyrimidine (B1254671) core itself was found to be insufficient for inhibition, highlighting the importance of the entire molecular structure for potent activity. acs.org
Table 2: Sirtuin Inhibition by Thieno[3,2-d]pyrimidine-6-carboxamide Derivatives
| Compound | SIRT1 IC₅₀ (nM) | SIRT2 IC₅₀ (nM) | SIRT3 IC₅₀ (nM) | Source |
| 11c | 3.6 | 2.7 | 4.0 | nih.govresearchgate.net |
Dihydropteroate Synthase (DHPS) Inhibition
No specific data was found for the direct inhibition of Dihydropteroate Synthase (DHPS) by this compound derivatives in the provided search results.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Thieno[2,3-d]pyrimidines have been explored as novel scaffolds for the development of acetylcholinesterase (AChE) inhibitors, which are relevant for treating Alzheimer's disease. ekb.eg Structure-activity relationship studies showed that compounds with hydrogen-bond donors and electron-donating groups had improved activity. ekb.eg One compound in a studied series demonstrated high potency, and molecular docking indicated that this was due to strong π–π stacking and hydrogen bonding interactions within the AChE active site. ekb.eg
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, PI3K/AKT/mTOR)
Derivatives of the thieno[2,3-d]pyrimidine scaffold are known to modulate critical intracellular signaling pathways implicated in cancer and other diseases, most notably the PI3K/AKT/mTOR pathway.
A series of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as inhibitors of Phosphatidylinositol 3-kinase (PI3K), a central node in a key signal transduction pathway that is frequently dysregulated in cancer. nih.gov Several of these compounds showed good cytotoxic activity against breast cancer cell lines. nih.gov One derivative, compound VIb, exhibited significant enzymatic inhibition against PI3Kβ (72%) and PI3Kγ (84%) and was active against NCI cell lines known for PI3K overexpression. nih.gov Docking studies showed a binding mode comparable to known PI3K inhibitors. nih.gov Another related thieno[3,2-d]pyrimidine derivative, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, is also known to inhibit PI3K p110α. researchgate.net The dysregulation of the PI3K/Akt signaling pathway is a common event in a wide variety of tumors, making its inhibition a valuable anticancer strategy. researchgate.net
Table 3: PI3K Inhibition by Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Isoform | % Inhibition | Source |
| VIb | PI3Kβ | 72% | nih.gov |
| VIb | PI3Kγ | 84% | nih.gov |
| IIIk | PI3Kγ | 48% | nih.gov |
| VIc | PI3Kβ | 50% | nih.gov |
Compound Names Mentioned in this Article
Mechanisms of Antiproliferative and Antitumor Activity (in vitro studies)
Derivatives of the thieno[2,3-d]pyrimidine core have consistently demonstrated potent antiproliferative and antitumor activities in various preclinical in vitro models. Their efficacy stems from the ability to interfere with fundamental cellular processes required for tumor growth and survival, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and inhibition of metastasis-related cell migration.
Apoptosis, or programmed cell death, is a critical cellular process that eliminates damaged or unwanted cells. A primary mechanism by which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is by triggering this pathway in cancer cells.
Fluorescence studies on breast cancer cells treated with certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole (B57391) have confirmed the induction of a rapid apoptotic process. nih.govresearchgate.net Further mechanistic insights reveal that these compounds can activate the mitochondria-mediated apoptosis pathway. This involves an increase in the Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability, leading to the release of pro-apoptotic factors and subsequent activation of caspases, the executioners of apoptosis.
In studies involving other derivatives, treatment of cancer cells led to observable morphological changes characteristic of apoptosis, such as brightly stained nuclei due to chromatin condensation, cell membrane rupture, and nuclear fragmentation. nih.gov For instance, one study showed that a specific thieno[2,3-d]pyrimidine derivative, compound 9c, caused an accumulation of cells in the pre-G1 phase, which is indicative of DNA degradation and fragmentation, key hallmarks of apoptosis. nih.gov Similarly, a novel small-molecule inhibitor, B7, was found to induce apoptosis by increasing the expression of Bax and cleaved caspase-3 while decreasing the expression of the anti-apoptotic protein Bcl-2 in HepG2 cells. ccspublishing.org.cn
The cell cycle is a tightly regulated series of events that leads to cell division. Cancer is often characterized by the loss of this regulation. Thieno[2,3-d]pyrimidine derivatives have been shown to re-impose a check on uncontrolled proliferation by causing cell cycle arrest at various phases, thereby preventing cancer cells from dividing.
The specific phase of arrest often depends on the derivative and the type of cancer cell.
G2/M Phase Arrest: Several studies have reported that thieno[2,3-d]pyrimidine compounds induce arrest at the G2/M checkpoint. For example, compound 9c was found to cause cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells. nih.gov Halogenated thieno[3,2-d]pyrimidines also demonstrated the ability to arrest MDA-MB-231 breast cancer cells at the G2/M stage. nih.gov This arrest prevents the cell from entering mitosis, ultimately leading to cell death. The induction of G2/M arrest has been observed in other cancer cell lines as well, including human bladder cancer T24 cells and ovarian cancer cells treated with related compounds. mdpi.commdpi.com
S and G1 Phase Arrest: Other derivatives have been shown to arrest cells in different phases. A tetracyclic-condensed quinoline (B57606) compound, BPTQ, which contains a thieno[2,3-d]pyrimidine moiety, induces a dose-dependent inhibitory effect by arresting leukemia cells at the S and G2/M phases. In other cases, arrest in the G1 phase has been detected, for instance in estrogen-positive MCF-7 breast cancer cells. researchgate.net
The underlying mechanism for this cell cycle disruption can involve the deactivation of critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell cycle progression. nih.govnih.gov
| Compound Class/Derivative | Cancer Cell Line | Phase of Cell Cycle Arrest | Reference |
|---|---|---|---|
| Compound 9c | MDA-MB-468 (Breast) | G2/M | nih.gov |
| Halogenated thieno[3,2-d]pyrimidine | MDA-MB-231 (Breast) | G2/M | nih.gov |
| Thieno[2,3-b]pyridine (B153569) derivative 3 | MDA-MB-231 (Breast) | G2/M | researchgate.net |
| BPTQ | Leukemia cells | S and G2/M | |
| Thienopyrimidine derivatives | MCF-7 (Breast) | G1 |
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. Targeting cell migration is therefore a key strategy in cancer therapy. Certain thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of proteins involved in cell migration, such as the macrophage migration inhibitory factor (MIF).
MIF and its homolog, D-dopachrome tautomerase (MIF2), are cytokines that play significant roles in cancer progression and are overexpressed in various tumor types. nih.govacs.org They promote cell proliferation and are implicated in metastasis. nih.govyoutube.com A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, designated as 5d , was identified as a potent inhibitor of MIF2 tautomerase activity with an IC₅₀ of 1.0 μM. nih.govnih.govacs.org By inhibiting MIF2, this compound can suppress the proliferation of non-small cell lung cancer cells. nih.govnih.gov This inhibition is achieved through the deactivation of the MAPK pathway, which is typically activated by MIF and plays a role in cell cycle progression. nih.govnih.gov The development of such inhibitors highlights the potential of targeting the MIF family with thieno[2,3-d]pyrimidine-based compounds to control cancer cell growth and potentially their migration. acs.org
Receptor Interactions and Ligand Binding Studies
The therapeutic effects of this compound derivatives are also mediated by their direct interaction with specific protein receptors. These interactions can either block or activate receptor signaling pathways, leading to a desired physiological response.
G-protein coupled receptors are a large family of transmembrane receptors involved in a multitude of physiological processes. Thieno[2,3-d]pyrimidine derivatives have been developed as selective ligands for certain GPCRs, particularly serotonin (B10506) receptors.
5-HT3 Receptor: A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their binding affinity to 5-HT3 and 5-HT4 receptors. nih.gov Several of these compounds showed good affinity for cortical 5-HT3 receptors with no significant affinity for 5-HT4 receptors, indicating selectivity. nih.gov The most potent ligand identified was 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine (compound 32), which exhibited a high binding affinity (Ki = 67 nM) and functioned as a competitive antagonist of the 5-HT3 receptor. nih.gov
| Compound | Receptor | Binding Affinity (Ki) | Activity | Reference |
|---|---|---|---|---|
| 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine | 5-HT3 | 67 nM | Competitive Antagonist | nih.gov |
The Sodium Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a crucial transporter protein located on the basolateral membrane of hepatocytes. nih.govmdpi.com Its primary function is the uptake of bile acids from the portal blood into the liver, playing a key role in the enterohepatic circulation of bile salts. nih.govmdpi.com
Beyond its physiological role, NTCP gained significant attention when it was identified as the functional entry receptor for the Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV). mdpi.commdpi.com The virus utilizes NTCP to gain access to liver cells, initiating infection. ccspublishing.org.cn This discovery has made NTCP a prime therapeutic target for developing entry inhibitors to treat chronic hepatitis B and D. nih.govmdpi.com Inhibition of NTCP can block the viral life cycle at its very first step. ccspublishing.org.cn
Several small molecules, such as cyclosporine A and ezetimibe, are known to inhibit NTCP's bile acid transport function. nih.gov The development of specific NTCP inhibitors is an active area of research, with the goal of finding compounds that can effectively block viral entry. ccspublishing.org.cnmdpi.com While various molecules have been screened and designed, including the peptide-based inhibitor myrcludex B, the search for potent and selective small-molecule inhibitors continues. ccspublishing.org.cnnih.gov The thieno[2,3-d]pyrimidine scaffold, with its proven versatility in targeting various proteins, represents a potential chemical starting point for the design of novel NTCP inhibitors for the treatment of HBV-related diseases.
Computational Chemistry and Molecular Modeling in the Study of N Thieno 2,3 D Pyrimidin 4 Yl Benzamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein kinases, which are crucial targets in cancer therapy.
Researchers have designed and synthesized new thieno[2,3-d]pyrimidine derivatives to target key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K). Docking studies reveal that the thieno[2,3-d]pyrimidine core consistently orients itself within the ATP-binding pocket, typically forming crucial hydrogen bonds with the hinge region of the kinase.
For instance, in studies targeting VEGFR-2, the thieno[2,3-d]pyrimidine moiety was observed to form hydrogen bonds with the backbone of Cys917 in the hinge region. The benzamide (B126) portion and other substituents extend into adjacent hydrophobic pockets, forming favorable interactions that enhance binding affinity. Similarly, when targeting EGFR, derivatives were designed to fit within the ATP active site, with the core scaffold establishing key interactions. In the case of PI3K inhibitors, the design of morpholine-based thieno[2,3-d]pyrimidine derivatives was guided by the common pharmacophoric features of known inhibitors, and docking studies confirmed a binding mode comparable to that of the co-crystallized inhibitor PI-103.
The insights gained from these simulations are crucial for structure-activity relationship (SAR) studies, allowing chemists to rationally modify the scaffold to improve potency and selectivity.
Table 1: Summary of Molecular Docking Findings for Thieno[2,3-d]pyrimidine Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound/Scaffold |
|---|---|---|---|
| VEGFR-2 | Cys917, Asp1044, Glu883 | Hydrogen Bonding, Hydrophobic Interactions | Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid |
| EGFR | Not specified | Hydrophobic and Hydrogen Bonding | Thieno[2,3-d]pyrimidine derivatives |
| PI3K | Not specified | Comparable to PI-103 inhibitor | Morpholine-based thieno[2,3-d]pyrimidine |
| GARFTase/AICARFTase | Asp97, Arg119, Ser190 | Hydrogen Bonding, π-π Stacking | 6-substituted thieno[2,3-d]pyrimidines |
This table is generated based on findings from multiple studies on thieno[2,3-d]pyrimidine derivatives.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are performed on the most promising docked poses to confirm that the predicted interactions are maintained in a more physiologically relevant, solvated environment.
For new thieno[2,3-d]pyrimidine derivatives designed as EGFR inhibitors, MD simulations were conducted to validate the stability of the ligand within the receptor's binding site. The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in its initial docked conformation.
In a study of VEGFR-2 inhibitors, MD simulations were run for 100 nanoseconds to confirm the stability of the docked complex. The results indicated that the most potent compound remained stably bound in the active site, validating the docking results and providing a dynamic basis for its inhibitory activity. These simulations are crucial for verifying that the key hydrogen bonds and hydrophobic interactions predicted by docking are persistent, thus ensuring the ligand's sustained inhibitory effect.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of a molecule. These calculations provide insights into the molecule's geometry, charge distribution, and orbital energies, which are fundamental to its reactivity and interaction with biological targets.
For derivatives of the thieno[2,3-d]pyrimidine scaffold, DFT calculations have been used to optimize the molecular geometry and compare it with experimental data from X-ray crystallography. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. The MEP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. This information is valuable for understanding and predicting how the molecule will interact with amino acid residues in a protein's active site.
Table 2: Key Parameters from DFT Calculations for a Thieno[2,3-d]pyrimidine Derivative
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | Theoretical bond lengths and angles. | Correlates with experimental crystal structures. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. |
| MEP Map | A 3D map of the electrostatic potential on the molecule's surface. | Predicts sites for intermolecular interactions. |
This table summarizes typical outputs of DFT studies on thieno[2,3-d]pyrimidine analogs.
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This can be done through either structure-based or ligand-based approaches.
In the context of thieno[2,3-d]pyrimidines, ligand-based drug design is often employed. This involves building a pharmacophore model based on the key structural features of known active compounds. For example, new PI3K inhibitors were designed by incorporating the thieno[2,3-d]pyrimidine scaffold while maintaining the common pharmacophoric features of other potent inhibitors.
Fragment-based screening is another powerful approach. In a study targeting PDK1, a related kinase, ligand-efficient fragments were identified using NMR screening. Computational modeling of how these fragments bound to the active site led to the rational design and synthesis of novel thieno[3,2-d]pyrimidin-4-one inhibitors. This demonstrates how computational models can bridge small, simple fragments with larger, more potent lead compounds. These approaches significantly narrow
Future Directions and Emerging Research Avenues for N Thieno 2,3 D Pyrimidin 4 Yl Benzamide
Strategies for Developing Highly Selective and Potent Derivatives
The quest for enhanced selectivity and potency is a driving force in the evolution of thienopyrimidine-based compounds. Medicinal chemists are employing a variety of strategies, grounded in rational drug design and structure-activity relationship (SAR) studies, to refine this scaffold.
Structure-Activity Relationship (SAR) Guided Optimization: Comprehensive SAR studies are fundamental to improving the therapeutic profile of thienopyrimidine derivatives. nih.gov By systematically modifying substitutions around the core scaffold and optimizing side-chain elements, researchers have successfully developed lead compounds with increased potency. nih.gov For instance, in the development of inhibitors for Leishmania N-Myristoyltransferase (NMT), a thorough SAR study involving 68 compounds was conducted to improve selectivity over human NMTs. acs.org Similarly, SAR investigations of thieno[2,3-d]pyrimidin-4(3H)-one derivatives led to the identification of a highly potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor with IC₅₀ values in the nanomolar range. nih.gov
Pharmacophore Hybridization: A promising strategy involves creating hybrid molecules that combine the thienopyrimidine scaffold with other biologically active moieties. researchgate.net It is thought that introducing fragments like the benzimidazole (B57391) ring into the thienopyrimidine structure can enhance its interaction with biological targets. researchgate.net This approach has been used to generate novel compounds with significant cytotoxicity against breast cancer cell lines like MDA-MB-231 and MCF-7. nih.goveurekaselect.com
Rational and Ligand-Based Design: Leveraging the known pharmacophoric features of existing potent inhibitors allows for the rational design of new derivatives. nih.gov For example, novel thienopyrimidine derivatives were designed as PI3K inhibitors by maintaining the key structural features of known inhibitors, resulting in compounds with nanomolar potency and high selectivity against mTOR kinase. acs.org This design-led approach has also been applied to create inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and phosphodiesterase 4 (PDE4). rsc.orgnih.gov
Integration of Advanced Chemical Biology Approaches for Target Deconvolution
Identifying the specific molecular targets of phenotypically discovered small molecules is a major challenge in drug discovery. nih.gov For thienopyrimidine derivatives, advanced chemical biology techniques are proving indispensable for target deconvolution and mechanism-of-action studies. nih.gov
Kinome Profiling and Chemical Proteomics: A key approach to identify the targets of thienopyrimidine analogues involves screening them against a panel of kinases (kinome profiling). nih.gov In one study, this method, combined with text mining, successfully identified Fms-like tyrosine kinase 3 (FLT3) as the target for a series of thienopyrimidine derivatives initially designed as IKKβ inhibitors. nih.govscilit.com This demonstrates the power of chemical biology in re-evaluating and repurposing compound libraries. nih.gov
Genetic and Biomarker-Based Methods: Analyzing mutants that are resistant to a compound can effectively pinpoint its target. This strategy was used to identify the respiratory complex I subunit NuoD in Helicobacter pylori as the target for a series of thienopyrimidines by using whole-genome sequencing of resistant strains. nih.gov Furthermore, chemical tagging target engagement biomarker assays represent another powerful tool. Such an assay was used to confirm the on-target activity of a thienopyrimidine inhibitor against NMT within Leishmania parasites, providing direct evidence of target engagement in a cellular context. acs.org
These advanced methods are crucial for validating targets and understanding how a compound exerts its effects, moving beyond initial phenotypic screening to a clear mechanistic understanding. nih.gov
Exploring Novel Therapeutic Modalities for the Thienopyrimidine-Benzamide Scaffold
While much of the focus has been on kinase inhibition for cancer therapy, the versatile thieno[2,3-d]pyrimidine (B153573) scaffold is being explored for a diverse range of new therapeutic applications. nih.govnih.gov
Anti-Infective Agents: There is significant interest in developing thienopyrimidine derivatives as novel anti-infective agents. nih.gov Research has demonstrated their potential as narrow-spectrum antibacterials targeting essential enzymes in pathogens like H. pylori. nih.gov The scaffold has also been investigated for activity against parasites, fungi, and viruses. nih.govnih.gov
Modulators of Cellular Processes: Beyond direct enzyme inhibition, these compounds are being investigated for their ability to modulate complex cellular processes. Some derivatives have been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells. nih.govnih.gov For example, a fluorescence study on MDA-MB cells treated with a specific thieno[2,3-d]pyrimidin-4-one derivative indicated a rapid induction of apoptosis. researchgate.netnih.gov
Expansion into New Target Classes: The therapeutic potential of this scaffold extends to entirely new target classes. Recently, a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of ROCK inhibitors, which are targets for diseases involving cell migration. nih.gov In a completely different field, thienopyrimidine derivatives have been studied as eco-friendly plant growth regulators for wheat, demonstrating a hormone-like effect that enhances growth and photosynthesis, showcasing the scaffold's remarkable versatility. researchgate.net
Below is a table summarizing some of the diverse therapeutic targets being explored for the thienopyrimidine scaffold.
| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference(s) |
| Kinases | PI3K, FLT3, VEGFR-2, ROCK, EGFR | Cancer, Inflammatory Diseases | nih.govacs.orgnih.govnih.govnih.gov |
| Anti-Infective | H. pylori NuoD, Leishmania NMT, PglD | Bacterial Infections, Leishmaniasis | nih.govacs.orgnih.gov |
| DNA Repair | PARP-1 | Cancer | nih.gov |
| Cell Signaling | PDE4 | Inflammatory Diseases | rsc.org |
| Agriculture | Plant Growth Pathways | Crop Science | researchgate.net |
Challenges and Opportunities in Advancing Thienopyrimidine-Benzamide Compounds in Pre-clinical Research
Despite the significant promise of the thienopyrimidine-benzamide scaffold, its progression from laboratory discovery to clinical application is fraught with challenges. However, each challenge presents a corresponding opportunity for innovation and optimization.
One of the primary hurdles is translating potent in vitro activity into in vivo efficacy. nih.gov Poor pharmacological properties, such as low solubility and high protein binding, can severely limit a compound's bioavailability and effectiveness in a whole-organism model. nih.gov This was observed in a series of anti-H. pylori thienopyrimidines that, despite excellent potency, failed in a mouse model of infection. nih.gov The opportunity here lies in the dedicated optimization of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to enhance solubility and ensure adequate levels of free drug reach the target site. nih.govnih.gov
Another challenge is achieving target specificity to minimize off-target effects and toxicity. acs.org Some compounds that are potent enzyme inhibitors may only show modest activity in cell-based assays or exhibit cytotoxicity through non-specific mechanisms. acs.orgnih.gov The opportunity is to leverage advanced chemical biology tools for target deconvolution and to perform comprehensive selectivity profiling early in the development process. acs.orgnih.gov Studies have shown that it is possible to develop thienopyrimidine derivatives with remarkable selectivity for cancer cells over normal cells, highlighting the potential for creating a wide therapeutic window. nih.gov
The high cost and complexity of synthetic methods can also be a barrier to generating the diverse libraries needed for extensive SAR studies. nih.gov This challenge creates an opportunity for the development of more efficient, one-pot, or multi-component reaction protocols to streamline the synthesis of these valuable scaffolds. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-{thieno[2,3-d]pyrimidin-4-yl}benzamide derivatives?
- Synthesis typically involves multi-step protocols:
- Step 1 : Construction of the thieno[2,3-d]pyrimidine core via cyclization of thiophene precursors with urea or thiourea derivatives under acidic conditions .
- Step 2 : Functionalization at the 4-position of the pyrimidine ring using nucleophilic aromatic substitution (e.g., phenoxy or amine groups) .
- Step 3 : Coupling with benzoyl chloride derivatives under Schotten-Baumann conditions to form the benzamide moiety .
- Key purification methods include column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization from DMSO/IPA mixtures .
Q. How is structural characterization of these derivatives validated?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign aromatic proton environments (e.g., thienopyrimidine protons at δ 8.2–8.7 ppm) and trifluoromethyl groups (¹⁹F NMR at δ -60 to -65 ppm) .
- HRMS/ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide: m/z 486.12) .
- Elemental analysis : Validate purity (>95%) via C, H, N, and S content .
Q. What in vitro assays are used to evaluate antimicrobial activity?
- Antibacterial : Minimum inhibitory concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines) .
- Antifungal : Agar diffusion assays against C. albicans with fluconazole as a positive control .
- Dose-response curves : IC₅₀ values calculated for structure-activity relationship (SAR) analysis .
Advanced Research Questions
Q. How do substituents on the benzamide moiety influence kinase inhibitory activity (e.g., CHK1, BTK)?
- Substituent effects :
- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability and target engagement by increasing lipophilicity (logP) .
- Bulky substituents (e.g., pyrrolidine rings) improve selectivity for kinases like BTK by occupying hydrophobic pockets .
- Case study : N-{3-[6-(4-R1 phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl}benzamide derivatives show 10–100 nM IC₅₀ against BTK due to optimized π-π stacking with Phe413 in the ATP-binding site .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Experimental variables : Control for assay conditions (e.g., ATP concentration in kinase assays) and cell line heterogeneity (e.g., BTK expression levels in cancer models) .
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and validate findings across orthogonal assays (e.g., Western blotting for target phosphorylation) .
Q. What computational strategies predict target binding and metabolic stability?
- Molecular docking : AutoDock Vina or Schrödinger Glue to model interactions with kinase domains (e.g., hydrogen bonding with hinge-region residues) .
- ADME prediction : SwissADME or ADMETlab to optimize logP (<5), topological polar surface area (TPSA >60 Ų), and cytochrome P450 inhibition profiles .
- MD simulations : GROMACS to assess binding mode stability over 100-ns trajectories .
Q. How can metabolic stability of This compound derivatives be improved?
- Strategies :
- Introduce fluorine atoms (-CF₃) to block oxidative metabolism .
- Replace labile esters with amides or heterocycles (e.g., morpholine) to reduce CYP3A4-mediated degradation .
- In vitro assays : Microsomal stability tests (human liver microsomes) with LC-MS/MS quantification of parent compound depletion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
